N,6-dimethoxy-N-methylnicotinamide

Overview

Description

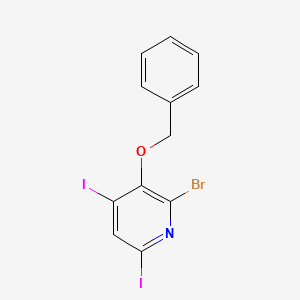

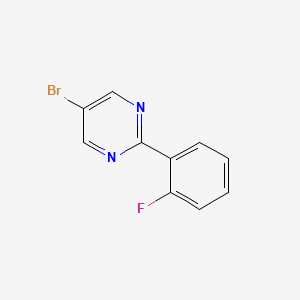

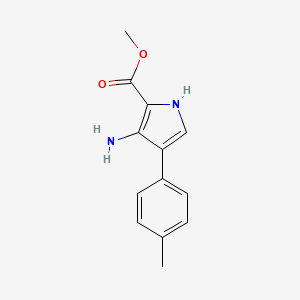

N,6-dimethoxy-N-methylnicotinamide (DMMA) is a chemical compound that belongs to the class of nicotinamides and contains two methoxy functional groups. It has a molecular formula of C9H12N2O3 and a molecular weight of 196.20 g/mol . It is a useful research chemical .

Molecular Structure Analysis

The molecular structure of this compound is represented by the canonical SMILES string: CN(C(=O)C1=CN=C(C=C1)OC)OC . The InChI string is: InChI=1S/C9H12N2O3/c1-11(14-3)9(12)7-4-5-8(13-2)10-6-7/h4-6H,1-3H3 .Physical And Chemical Properties Analysis

This compound is a white crystalline solid that is soluble in polar solvents such as water, ethanol, and methanol. Its molecular weight is 196.20 g/mol .Scientific Research Applications

Cell Differentiation and Gene Expression

- Erythroid Differentiation : N,6-dimethoxy-N-methylnicotinamide and its analogs, like N'-Methylnicotinamide, have been shown to induce differentiation in murine erythroleukemia cells. These compounds were more effective than dimethyl sulfoxide, with almost all cells containing hemoglobin after treatment. This indicates a potential role in influencing cell differentiation and gene expression (Terada, Fujiki, Marks, & Sugimura, 1979).

Photochemical Reactions

- Photochemical Redox Transformations : Research on this compound's derivatives like dimers of NAD+ and N'-methylnicotinamide has revealed their capability to undergo photooxidation upon irradiation. This suggests potential applications in photochemical studies and possibly in photodynamic therapies (Czochralska, Szweykowska, & Shugar, 1980).

Electrodimerization

- Electrochemical Properties : Studies have focused on the electrodimerization of N-methylnicotinamide on mercury electrodes, highlighting the compound's unique electrochemical properties. This research is essential for understanding its behavior in electrochemical systems and could have implications in electrochemical synthesis and analysis (Galvín & Mellado, 1988).

Renal Function Enhancement

- Enhancement of Renal Function : this compound has been found to enhance renal organic base accumulation, suggesting a potential role in modulating renal function and possibly in therapeutic interventions for kidney-related conditions (Hirsch & Pakutis, 1975).

Endothelial Function and Atherogenesis

- Cardiovascular Health : There's evidence that N-methylnicotinamide, a related compound, improves endothelial dysfunction and attenuates atherogenesis, suggesting potential cardiovascular benefits. This is linked to its influence on nitric oxide levels and the ADMA-DDAH axis (Jiang et al., 2016).

Protein Fluorescence Quenching

- Protein Analysis : N‘‐methylnicotinamide chloride, another related compound, has been studied for its ability to quench the intrinsic fluorescence of tryptophyl residues in proteins. This property could be valuable in protein analysis and structural biology (Holmes & Robbins, 1974).

Mechanism of Action

Target of Action

N,6-dimethoxy-N-methylnicotinamide is a chemical compound that belongs to the class of nicotinamides

Biochemical Pathways

This compound may be involved in the same biochemical pathways as N-methylnicotinamide. N-methylnicotinamide is a metabolic enzyme involved in controlling methylation potential, impacting DNA and histone epigenetic modification . It plays critical roles in the occurrence and development of various cancers . .

Biochemical Analysis

Biochemical Properties

N,6-dimethoxy-N-methylnicotinamide plays a significant role in biochemical reactions, particularly in the context of nicotinamide metabolism. It interacts with enzymes such as nicotinamide N-methyltransferase (NNMT), which catalyzes the methylation of nicotinamide using S-adenosyl-methionine (SAM) as the methyl donor . This interaction results in the formation of N-methylnicotinamide and S-adenosyl-l-homocysteine (SAH), impacting the levels of nicotinamide adenine dinucleotide (NAD+) and homocysteine (Hcy) in cells .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the migration and invasion capacity of pancreatic carcinoma cells by altering the expression of microRNA-1291 (miR-1291) and NNMT . This compound’s impact on gene expression and cellular metabolism highlights its potential in modulating cell function and tumorigenesis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with NNMT, leading to the methylation of nicotinamide. This process depletes nicotinamide levels, reducing NAD+ synthesis and increasing SAH levels . The compound’s ability to modulate NNMT activity and influence gene expression through miR-1291 highlights its role in regulating cellular metabolism and epigenetic modifications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound’s stability and degradation rates can influence its efficacy in biochemical assays and long-term studies . Observations from in vitro and in vivo studies provide insights into its temporal effects on cellular processes and overall stability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that varying dosages can lead to different threshold effects, with higher doses potentially causing toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety in preclinical studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to nicotinamide metabolism. It interacts with NNMT, which catalyzes the methylation of nicotinamide, leading to the formation of N-methylnicotinamide and SAH . This interaction affects metabolic flux and metabolite levels, influencing cellular energy metabolism and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding its transport mechanisms is essential for elucidating its cellular effects and potential therapeutic applications .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Studying its subcellular localization provides insights into its role in cellular processes and potential therapeutic targets .

properties

IUPAC Name |

N,6-dimethoxy-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-11(14-3)9(12)7-4-5-8(13-2)10-6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRFUGVOCUTLRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CN=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B1463195.png)

![4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1463196.png)

![Tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B1463198.png)

![4-[(Diethylcarbamoyl)oxy]quinoline-2-carboxylic acid](/img/structure/B1463199.png)